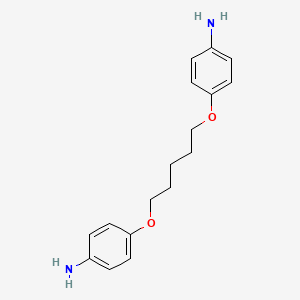

1,5-Bis(4-aminophenoxy)pentane

Beschreibung

Overview of Diamine Monomers in High-Performance Polymer Synthesis

Diamine monomers are crucial in the production of high-performance polymers, which are characterized by their exceptional thermal stability, mechanical strength, and chemical resistance. nih.govvtt.fi These polymers, including polyimides and aramids, are synthesized through polycondensation reactions between diamine and dianhydride or diacid chloride monomers, respectively. nih.govtandfonline.com The structure of the diamine monomer significantly influences the properties of the final polymer. Aromatic diamines, for instance, contribute to high thermal stability and mechanical strength due to the rigidity of the aromatic rings. researchgate.net The introduction of flexible linkages, such as ether groups, into the diamine backbone can enhance the processability and solubility of the resulting polymers by disrupting the rigid chain packing. nih.gov The basicity of the diamine is another critical factor, as it affects the polymerization reaction rate and can lead to the formation of insoluble salts, which can impede the synthesis process. nih.gov

Historical Development and Significance of Aromatic Ether Diamines in Materials Science

The development of aromatic ether diamines represents a significant step forward in materials science, addressing some of the limitations of purely aromatic diamines. Historically, while aromatic diamines were known to produce polymers with excellent thermal stability, their rigidity often resulted in poor processability and limited solubility in common organic solvents. tandfonline.com The incorporation of flexible ether linkages into the aromatic backbone was a key innovation. nih.gov This structural modification improved the solubility and processability of polymers like polyimides and polyamides without significantly compromising their desirable thermal properties. nih.govtandfonline.com This advancement allowed for the wider application of these high-performance materials in various fields, including aerospace, electronics, and automotive industries. tandfonline.com The synthesis of multi-aryl ether diamines has been a focus, allowing for the creation of polymers with tailored properties by altering the backbone chemistry. deakin.edu.au

Research Trajectories of 1,5-Bis(4-aminophenoxy)pentane (B1667414) as a Building Block

This compound has been a subject of focused research as a versatile building block in polymer chemistry. Its synthesis is typically achieved through a nucleophilic substitution reaction involving 4-nitrophenol (B140041) and 1,5-dibromopentane (B145557), followed by the reduction of the resulting dinitro compound. sci-hub.se

Researchers have extensively used this diamine to synthesize a variety of polymers, including polyimides and poly(ether imide)s (PEIs). researchgate.net The flexible pentamethylene chain in this compound imparts improved solubility and processability to the resulting polymers. nih.gov For instance, polyimides derived from this diamine have been shown to be amorphous and soluble in various organic solvents. tandfonline.com

Beyond polymer synthesis, this compound has also been investigated in other areas of chemical research. For example, it has been used as a precursor in the synthesis of novel compounds with potential biological activity. acs.org The structural features of this compound, with its two primary amine groups separated by a flexible spacer, make it an attractive molecule for creating more complex chemical structures.

Table 1: Selected Research Applications of this compound

| Research Area | Application | Key Findings | Reference |

|---|---|---|---|

| Polymer Chemistry | Monomer for Polyimides | Resulting polyimides exhibit good solubility and thermal stability. | tandfonline.com |

| Polymer Chemistry | Monomer for Poly(ether imide)s | Synthesized PEIs are amorphous and soluble in polar aprotic solvents. | researchgate.net |

| Medicinal Chemistry | Precursor for Novel Compounds | Used in the synthesis of potential antibacterial agents. | acs.org |

| Materials Science | Synthesis of Aramids | The basicity of the diamine is a crucial factor for efficient polymerization. | nih.gov |

Current Research Landscape and Key Academic Focus Areas

The current research landscape for this compound and related aromatic ether diamines is vibrant and multifaceted. A significant area of focus remains the development of high-performance polymers with tailored properties. Researchers are exploring the influence of the flexible diamine structure on the aggregation state and high-frequency dielectric properties of polyimide films, which are crucial for applications in 5G/6G communications and flexible electronics. mdpi.comacs.org

Another key academic focus is the synthesis of novel diamine monomers with unique architectures to further enhance polymer properties. This includes the creation of unsymmetrical diamines and those containing bulky side groups to improve solubility and processability while maintaining high thermal stability. tandfonline.com The overarching goal is to establish clear structure-property relationships to guide the rational design of new materials for advanced applications. mdpi.com Furthermore, there is a growing interest in developing sustainable and bio-based diamine monomers to create more environmentally friendly high-performance polymers. vtt.fi

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[5-(4-aminophenoxy)pentoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c18-14-4-8-16(9-5-14)20-12-2-1-3-13-21-17-10-6-15(19)7-11-17/h4-11H,1-3,12-13,18-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHXQWDUYXSTPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCCCCCOC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1092-82-6 (di-hydrochloride) | |

| Record name | 1,5-Bis(p-aminophenoxy)pentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70178624 | |

| Record name | 1,5-Bis(p-aminophenoxy)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2391-56-2 | |

| Record name | 1,5-Bis(p-aminophenoxy)pentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Bis(p-aminophenoxy)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,5 Bis 4 Aminophenoxy Pentane and Precursor Compounds

Nucleophilic Aromatic Substitution Reactions for Ether Linkage Formation

The initial step in synthesizing 1,5-Bis(4-aminophenoxy)pentane (B1667414) involves the creation of ether bonds through a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orgyoutube.compressbooks.pub This type of reaction is effective when an aromatic ring is activated by electron-withdrawing groups, such as a nitro group, which facilitates the displacement of a leaving group by a nucleophile. wikipedia.orgpressbooks.publibretexts.org

Reaction of 4-Nitrophenol (B140041) with Dihaloalkanes

A common method for forming the precursor, 1,5-bis(4-nitrophenoxy)pentane (B3047799), is the reaction of 4-nitrophenol with a dihaloalkane like 1,5-dibromopentane (B145557). sci-hub.senih.gov This reaction, a variation of the Williamson ether synthesis, involves the nucleophilic attack of the phenoxide ion (generated from 4-nitrophenol) on the alkyl halide. masterorganicchemistry.comwikipedia.org The presence of the nitro group in the para position of the phenol (B47542) makes the aromatic ring more susceptible to nucleophilic attack. youtube.comlibretexts.org

In a typical procedure, 4-nitrophenol is reacted with 1,5-dibromopentane. sci-hub.se One documented synthesis yielded 1,5-bis(4-nitrophenoxy)pentane as pale-brown crystals with a yield of 73.3%. sci-hub.se Another synthesis using 1,5-dibromopentane with cesium carbonate and potassium iodide in acetonitrile (B52724) resulted in an 89% yield of the dinitro compound. nih.gov

Role of Base Catalysis and Solvent Systems

The success of the etherification reaction is highly dependent on the choice of base and solvent. A base is crucial for deprotonating the phenolic hydroxyl group of 4-nitrophenol, thereby generating the more nucleophilic phenoxide ion. masterorganicchemistry.comwikipedia.org Anhydrous potassium carbonate is a frequently used base for this purpose. sci-hub.semdpi.com

The solvent system plays a vital role in facilitating the reaction. A combination of a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), and a non-polar solvent like toluene (B28343) is often employed. sci-hub.segoogle.com DMAc helps to dissolve the reactants and the base, while toluene can be used to azeotropically remove water, a byproduct of the reaction, which can drive the equilibrium towards the product side. sci-hub.se In one reported synthesis, the reaction mixture of 4-nitrophenol, potassium carbonate, DMAc, and toluene was heated to reflux for 15 hours. sci-hub.se After this, the reaction was cooled, and a solution of 1,5-dibromopentane in DMAc was added, and the mixture was maintained at 120 °C for another 15 hours. sci-hub.se

Table 1: Reaction Parameters for the Synthesis of 1,5-Bis(4-nitrophenoxy)pentane

| Reactants | Base | Solvent System | Reaction Time | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Nitrophenol, 1,5-Dibromopentane | Potassium Carbonate | DMAc, Toluene | 15 hours (reflux), 15 hours | Reflux, 120 °C | 73.3% | sci-hub.se |

| 4-Nitrophenol, 1,5-Dibromopentane | Cesium Carbonate, Potassium Iodide | Acetonitrile | Not specified | Not specified | 89% | nih.gov |

Reduction of Nitro Precursors to Amino Functional Groups

The second crucial step is the reduction of the nitro groups of 1,5-bis(4-nitrophenoxy)pentane to the corresponding amino groups to yield the final product, this compound. This transformation can be achieved through several methods, primarily catalytic hydrogenation or chemical reduction.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely used and often preferred method for the reduction of nitroarenes due to its clean reaction profile and high yields. mdma.chiitm.ac.inmasterorganicchemistry.com

Palladium on Carbon (Pd/C): This is a common and effective catalyst for the hydrogenation of nitro groups. masterorganicchemistry.comu-tokyo.ac.jpdiva-portal.org The reaction is typically carried out under a hydrogen atmosphere. Protic solvents like ethanol (B145695) or acetic acid can accelerate the rate of hydrogenation. u-tokyo.ac.jp The process involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, where the reduction takes place. masterorganicchemistry.com

Raney Nickel (Raney Ni): Raney nickel is another highly active catalyst for the reduction of nitro compounds. oup.comunimi.itrasayanjournal.co.in It is often used with hydrazine (B178648) hydrate (B1144303) in a solvent mixture like ethanol/1,2-dichloroethane. oup.comoup.com This system has been shown to be effective for the partial reduction of dinitroarenes. oup.comoup.com

Chemical Reduction Strategies

Chemical reduction offers an alternative to catalytic hydrogenation, particularly when certain functional groups might be sensitive to hydrogenation conditions.

Tin(II) Chloride in Hydrochloric Acid (SnCl₂/HCl): The use of stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a classic method for the reduction of aromatic nitro compounds. researchgate.net This method is known to have a tendency to reduce the less sterically hindered nitro group first in cases of multiple nitro groups. oup.com

Table 2: Comparison of Reduction Methods for Nitroarenes

| Method | Reagents/Catalyst | Advantages | Considerations | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ | Clean reaction, high yields, catalyst can be recovered and reused. | Requires specialized equipment for handling hydrogen gas. May affect other reducible functional groups. | masterorganicchemistry.comu-tokyo.ac.jpdiva-portal.org |

| Catalytic Hydrogenation | Raney Ni, Hydrazine Hydrate | High activity, effective for partial reduction. | Raney nickel is pyrophoric and requires careful handling. | oup.comunimi.itrasayanjournal.co.in |

| Chemical Reduction | SnCl₂/HCl | Does not require high pressure equipment. Can offer selectivity. | Generates tin-based byproducts that need to be removed. Uses strong acid. | oup.comresearchgate.net |

Optimization of Reaction Conditions for Scalability and Yield in Laboratory Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound, especially when scaling up the synthesis from a laboratory setting. Key factors to consider include reaction time, temperature, and the molar ratios of reactants and catalysts. For the etherification step, ensuring the complete removal of water by-products is essential to drive the reaction to completion. sci-hub.se In the reduction step, the choice of catalyst and solvent can significantly impact the reaction rate and selectivity. mdma.chu-tokyo.ac.jp For instance, while protic solvents generally accelerate catalytic hydrogenation, the specific choice can influence the outcome. u-tokyo.ac.jp Careful monitoring of the reaction progress using techniques like thin-layer chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of side products. mdma.chresearchgate.net For larger scale preparations, factors such as efficient stirring and heat transfer also become increasingly important to ensure a consistent and high-yielding process.

Mechanistic Insights into Diamine Formation

The formation of the diamine, this compound, hinges on the reduction of the nitro groups of its precursor, 1,5-Bis(4-nitrophenoxy)pentane. The mechanism for the catalytic hydrogenation of aromatic nitro compounds to anilines is a well-established process in organic chemistry.

The generally accepted pathway for the reduction of a nitro group to an amine involves several key steps:

Initial Reduction to a Nitroso Intermediate: The nitro group (-NO₂) is first reduced to a nitroso group (-NO).

Further Reduction to a Hydroxylamine (B1172632): The nitroso intermediate is then rapidly reduced to a hydroxylamine derivative (-NHOH).

Final Reduction to the Amine: The hydroxylamine is subsequently reduced to the final amine group (-NH₂).

This stepwise reduction occurs for both nitro groups on the 1,5-Bis(4-nitrophenoxy)pentane molecule, ultimately leading to the formation of the diamine. The efficiency and selectivity of this reaction are high, making catalytic hydrogenation the preferred method for this transformation. researchgate.net Mechanistic studies on similar reductions indicate that the reaction can proceed via an on-cycle metal hydride as a key catalytic intermediate, with the presence of a nitroso intermediate being a critical part of the mechanism. acs.org The choice of catalyst and reaction conditions can be tailored to ensure the chemoselective reduction of the nitro groups without affecting other functional groups in the molecule. researchgate.net

Polymerization Chemistry and Engineering of Materials Derived from 1,5 Bis 4 Aminophenoxy Pentane

Synthesis and Characterization of Polyimides Incorporating 1,5-Bis(4-aminophenoxy)pentane (B1667414)

Polyimides derived from this compound are typically synthesized through a two-step polymerization process, which allows for controlled molecular weight and the formation of high-quality films.

Two-Step Polymerization via Poly(amic acid) Precursors

The most common and effective method for producing polyimides from this compound is the two-step polycondensation reaction. researchgate.netresearchgate.net This process involves the initial formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration (imidization) step to form the final polyimide.

In the first step, this compound is reacted with various aromatic dianhydrides in a polar aprotic solvent, such as N-methyl-2-pyrrolidinone (NMP) or N,N-dimethylacetamide (DMAc), at room temperature. researchgate.netnasa.gov This reaction leads to the formation of a high-molecular-weight poly(amic acid) solution. The choice of dianhydride significantly influences the final properties of the polyimide. Commonly used aromatic dianhydrides include:

Pyromellitic dianhydride (PMDA) : Polyimides derived from PMDA generally exhibit high thermal stability and rigidity. researchgate.netresearchgate.net

3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA) : The use of BTDA can lead to polyimides with good thermal properties and improved processability. researchgate.netresearchgate.net

4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) : Incorporating 6FDA is known to enhance the solubility and lower the dielectric constant of the resulting polyimides due to the presence of the bulky, fluorine-containing hexafluoroisopropylidene group. kpi.uakoreascience.krgoogle.com

4,4'-Biphenyldianhydride (BPDA) : BPDA contributes to the formation of semi-crystalline polyimides with high melting points and excellent thermal stability. vt.edu

The reaction of this compound with these dianhydrides results in poly(amic acid)s with varying inherent viscosities, which is an indicator of the polymer's molecular weight. researchgate.netvt.edu

The conversion of the poly(amic acid) precursor to the final polyimide is achieved through imidization, which can be carried out using either thermal or chemical methods, or a combination of both. epo.orgnih.gov

Thermal Imidization : This method involves heating the poly(amic acid) film or solution at elevated temperatures, typically in a stepwise manner up to 300°C or higher. researchgate.netnih.gov This process drives the cyclodehydration reaction, forming the stable imide rings.

Chemical Imidization : This technique utilizes dehydrating agents, such as acetic anhydride, in the presence of a catalyst like pyridine (B92270), at lower temperatures. koreascience.krepo.org This can be advantageous for preventing degradation of thermally sensitive components.

A combined approach, involving partial chemical imidization followed by thermal treatment, has also been employed to achieve fully imidized, flexible films at lower curing temperatures. nih.gov

Direct Polycondensation Methods

While the two-step method is prevalent, direct polycondensation methods can also be employed for the synthesis of polyimides. These one-pot methods often involve carrying out the polymerization and imidization steps in a high-boiling solvent at elevated temperatures. However, controlling the molecular weight and preventing side reactions can be more challenging with this approach.

Impact of Stoichiometry and Monomer Purity on Polymer Molecular Weight

The molecular weight of the resulting polyimide is critically dependent on the stoichiometry of the monomers and their purity. According to the Carothers equation, a precise 1:1 molar ratio of the diamine and dianhydride is necessary to achieve the highest molecular weight. nih.gov Any deviation from this ratio will limit the degree of polymerization. nasa.gov For instance, a 4% excess of one monomer can theoretically limit the degree of polymerization to around 49. nasa.gov

Furthermore, the purity of the monomers is paramount. Impurities can act as chain terminators, preventing the growth of long polymer chains and thus reducing the final molecular weight and negatively impacting the mechanical properties of the polyimide. nasa.gov Careful purification of both this compound and the dianhydride is essential for synthesizing high-molecular-weight polyimides.

Aromatic Polyamides (Aramids) Derived from this compound

This compound can also be utilized in the synthesis of aromatic polyamides, commonly known as aramids. These polymers are renowned for their exceptional strength and thermal resistance. The synthesis of aramids from this diamine typically involves a polycondensation reaction with aromatic dicarboxylic acids or their derivatives, such as diacid chlorides.

The phosphorylation polycondensation method is a common route for preparing these polyamides. csic.es This technique often employs reagents like triphenyl phosphite (B83602) (TPP) and pyridine in a solvent such as N-methyl-2-pyrrolidone (NMP) containing lithium chloride (LiCl) to facilitate the reaction between the diamine and a dicarboxylic acid. csic.esresearchgate.net This method has been shown to produce high-yield aramids with moderate to high inherent viscosities. csic.es

The incorporation of the flexible this compound unit into the rigid aramid backbone can enhance the solubility and processability of the resulting polymers, making them more amenable to forming films and fibers. csic.es

Solution Polycondensation with Diacid Chlorides

Solution polycondensation is a common and effective method for synthesizing high-molecular-weight polyamides under relatively mild conditions. This technique involves the reaction of a diamine with a diacid chloride in a suitable solvent. For polymers based on this compound, this process typically involves dissolving the diamine in a polar aprotic solvent, followed by the addition of a diacid chloride.

The general reaction for the synthesis of polyamides from this compound and an aromatic diacid chloride proceeds via a nucleophilic acyl substitution mechanism. The amino groups of the diamine attack the carbonyl carbons of the acid chloride, leading to the formation of an amide linkage and the elimination of hydrogen chloride (HCl). The liberated HCl is typically neutralized by an acid acceptor, such as pyridine or propylene (B89431) oxide, or by using the solvent itself if it is a basic tertiary amine. ntu.edu.tw

A variety of aromatic and aliphatic diacid chlorides can be used to tailor the final properties of the polyamide. The choice of diacid chloride significantly influences properties such as thermal stability, solubility, and mechanical strength. While specific studies detailing the polycondensation of this compound with a wide range of diacid chlorides are not extensively documented in the provided search results, the synthesis follows established procedures for aromatic polyamides. researchgate.netcsic.es For instance, low-temperature solution polycondensation is frequently employed, where the reaction is carried out at temperatures ranging from -10°C to room temperature to control the reaction rate and prevent side reactions. ntu.edu.twmdpi.com

The resulting polyamides often exhibit good solubility in polar aprotic solvents like N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP), which facilitates their processing into films and fibers. csic.esmdpi.com

Table 1: Examples of Diacid Chlorides Used in Solution Polycondensation with Aromatic Diamines and Properties of Resulting Polyamides This table is illustrative, based on general polyamide synthesis, as specific data for this compound was not available in the search results.

| Diacid Chloride | Diamine Structure | Resulting Polymer Properties | Reference |

| Terephthaloyl chloride | 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene | High thermal stability (Tg = 300°C), soluble in DMAc, tough films | csic.es |

| Isophthaloyl chloride | 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene | Good thermal stability (Tg = 280°C), excellent solubility | csic.es |

| 4,4'-Oxydibenzoyl chloride | 2,2'-bis(p-aminophenoxy)-1,1'-binaphthyl | High inherent viscosity, good film-forming ability | ntu.edu.tw |

| 2,6-Naphthalenedicarbonyl chloride | 2,2'-bis(p-aminophenoxy)biphenyl | High thermal stability, good mechanical properties | ntu.edu.tw |

Influence of Flexible Spacers on Polymer Solution Processability

The incorporation of flexible spacers into a rigid polymer backbone is a well-established strategy to enhance solution processability. researchgate.net The pentamethylene (-CH2-)5 group in this compound acts as such a flexible spacer, imparting several beneficial characteristics to the resulting polymers.

This flexible, non-conjugated aliphatic chain disrupts the regular, rigid packing of the aromatic polymer chains. nih.gov This disruption reduces the intermolecular forces and crystallinity, which in turn leads to improved solubility in a wider range of organic solvents. csic.esresearchgate.net Polymers that are otherwise intractable and only soluble in harsh solvents can be rendered processable in common solvents like DMAc, NMP, or even tetrahydrofuran (B95107) (THF) by introducing such flexible segments. csic.es

The length of the flexible spacer plays a crucial role. Studies on various polymer systems have shown that increasing the length of the alkylene chain generally leads to lower glass transition temperatures (Tg) and increased flexibility. researchgate.net There can be an odd-even effect, where polymers with an even number of methylene (B1212753) units in the spacer exhibit different thermal and mechanical properties compared to those with an odd number. researchgate.net The five-carbon chain in this compound provides significant conformational flexibility, which helps to increase the entropy of the polymer chains in solution, favoring dissolution.

The enhanced solubility and lower melting temperatures provided by the pentamethylene spacer facilitate the solution casting of films and the spinning of fibers, which are critical for many industrial applications. csic.es This improved processability allows for the fabrication of high-performance materials without resorting to extreme processing conditions that could lead to polymer degradation. researchgate.net

Cyanate (B1221674) Ester Resins and Blends Utilizing this compound Derivatives

Cyanate ester resins are a class of high-performance thermosetting polymers known for their excellent thermal stability, low dielectric properties, and high glass transition temperatures. These properties make them suitable for applications in aerospace, electronics, and structural composites. Derivatives of this compound can be utilized to synthesize novel cyanate ester resins.

Conversion of Bisphenols to Cyanate Esters (e.g., via Cyanogen (B1215507) Bromide)

The synthesis of cyanate esters from bisphenols is typically achieved through a cyanatation reaction. A common and efficient method involves the reaction of a bisphenol with a cyanogen halide, most frequently cyanogen bromide (BrCN), in the presence of a tertiary amine base such as triethylamine (B128534) (Et3N). researchgate.netacs.org The reaction is usually carried out in a cooled, anhydrous solvent like acetone (B3395972) or chloroform. researchgate.netacs.orggoogle.com

The process begins with the deprotonation of the phenolic hydroxyl groups by the triethylamine to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of cyanogen bromide, displacing the bromide ion and forming the cyanate ester group (-OCN). The triethylamine hydrobromide salt precipitates from the solution and can be removed by filtration. acs.org The crude cyanate ester product is then typically purified by recrystallization. researchgate.net

For a derivative of this compound, a corresponding bisphenol, such as 1,5-bis(4-hydroxyphenoxy)pentane, would be the starting material. The reaction with cyanogen bromide would convert the two hydroxyl groups into cyanate ester groups, yielding a dicyanate monomer. A related synthesis has been reported for the conversion of a bisphenol to 1,5-bis(4-cyanatophenyl)penta-1,4-diene-3-one. nih.gov

Table 2: Typical Reaction Conditions for Cyanate Ester Synthesis

| Reactants | Catalyst/Base | Solvent | Temperature | Key Steps | Reference |

| Bisphenol A, Cyanogen Bromide | Triethylamine | Acetone | 0°C | Dropwise addition of triethylamine, stirring, filtration of salt, precipitation of product. | researchgate.net |

| 2,2-bis(4-hydroxyphenyl)propane, Cyanogen Chloride | Triethylamine | Acetone | <10°C | Dropwise addition of cyanogen chloride, then triethylamine, stirring, filtration, distillation of solvent. | acs.org |

| 4-((4-methoxyphenyl)thio)phenol, Cyanogen Bromide | Triethylamine | Acetone | -30°C | Cooling, dropwise addition of triethylamine, stirring, solvent removal, dissolution and washing. | google.com |

Thermal Curing and Cyclotrimerization Mechanisms

Cyanate ester resins are thermosets that form highly cross-linked networks upon heating. The primary curing reaction is a polycyclotrimerization of the cyanate (-OCN) functional groups. nanoge.org This reaction involves the cyclization of three cyanate groups to form a very stable, six-membered triazine ring (also known as a cyanurate ring). google.com

This thermal curing process is typically carried out at elevated temperatures, often in the range of 150°C to over 300°C. mdpi.comepo.org The reaction can proceed without a catalyst, but it is often accelerated by the presence of catalysts, which can include metal coordination complexes (like metal acetylacetonates (B15086760) or octoates) or active hydrogen compounds (like nonylphenol). google.com The use of catalysts allows for curing at lower temperatures and can influence the final network structure. mdpi.com Ionic liquids have also been shown to dramatically accelerate the thermal curing process. mdpi.com

The resulting polycyanurate network is characterized by a high cross-link density and the inherent thermal stability of the triazine rings, which contributes to the high glass transition temperatures (often exceeding 250°C) and excellent thermal and oxidative stability of the cured material. acs.org

Formation of Cyanate Ester/Epoxy Blends and Copolymers

While cyanate ester resins possess many desirable properties, they are often brittle due to their high cross-link density. A common strategy to improve their toughness is to blend or copolymerize them with other thermosetting resins, most notably epoxy resins. 182.160.97researchgate.net

When cyanate esters are blended with epoxy resins, a complex set of reactions can occur upon curing. In addition to the self-polymerization (cyclotrimerization) of the cyanate groups to form triazine rings and the homopolymerization of the epoxy groups, co-reactions can take place. A key co-reaction is the formation of oxazolidinone rings through the reaction of a cyanate group with an epoxy group. This co-reaction leads to a hybrid, interpenetrating polymer network (IPN) structure. mdpi.com

The properties of the final cured blend can be tailored by adjusting the ratio of cyanate ester to epoxy resin. researchgate.net The incorporation of epoxy resins generally enhances the fracture toughness and adhesion of the cyanate ester matrix. google.comrsc.org Conversely, the addition of cyanate esters to an epoxy formulation can increase its glass transition temperature and improve its thermal stability and dielectric properties. These blends have found use in high-performance composites, adhesives, and electronic packaging materials where a combination of toughness, thermal performance, and low moisture absorption is required.

Exploration of Other Polymeric Systems (e.g., Polyurea Derivatives)

The versatile amine functionality of this compound allows for its use in a variety of other polymeric systems beyond polyamides and cyanate esters. One notable example is the synthesis of polyureas.

Polyureas are a class of polymers characterized by the presence of urea (B33335) linkages (-NH-CO-NH-) in their backbone. They are typically synthesized through the step-growth polymerization of a diamine with a diisocyanate. researchgate.net The reaction is highly efficient and can often be carried out in bulk or in polar aprotic solvents at low temperatures without the need for a catalyst, as the amine-isocyanate reaction is very fast. researchgate.net

To synthesize a polyurea from this compound, the diamine would be reacted with a suitable diisocyanate, such as Methylene diphenyl diisocyanate (MDI) or Toluene (B28343) diisocyanate (TDI). epo.org The flexible pentamethylene spacer in the diamine would be expected to impart flexibility and improve the processability of the resulting polyurea, similar to its effect in polyamides. The aromatic ether linkages would contribute to thermal stability.

An alternative, "non-isocyanate" route for polyurea synthesis involves the reaction of diamines with carbon dioxide, often under pressure and with a catalyst, or with other carbonyl sources like urea. This approach is gaining interest as a more sustainable alternative to traditional methods that use toxic phosgene-derived isocyanates. A polyurea derived from the closely related 1,5-diaminopentane and 1,5-diisocyanatepentane has been synthesized, indicating the viability of forming polyureas with a pentamethylene spacer. researchgate.net

The properties of polyureas, such as their high tensile strength, tear resistance, and elasticity, make them suitable for applications ranging from coatings and elastomers to fibers and adhesives. researchgate.net

Table 3: Common Diisocyanates for Polyurea Synthesis

| Diisocyanate Abbreviation | Full Chemical Name | Type | Potential Influence on Polymer Properties | Reference |

| MDI | Methylene diphenyl diisocyanate | Aromatic | High rigidity, strength, and thermal stability. | epo.org |

| TDI | Toluene diisocyanate | Aromatic | Often used as a mixture of 2,4- and 2,6-isomers; provides good mechanical properties. | |

| HDI | Hexamethylene diisocyanate | Aliphatic | Good flexibility, UV stability, and weather resistance. | nih.gov |

| IPDI | Isophorone diisocyanate | Aliphatic (Cycloaliphatic) | Excellent light stability and chemical resistance. |

Advanced Structure Property Relationships of 1,5 Bis 4 Aminophenoxy Pentane Based Polymers

Conformational Analysis and Molecular Architecture

The spatial arrangement of polymer chains, their flexibility, and the non-covalent forces between them are direct consequences of the monomer's structure. In polymers synthesized from 1,5-bis(4-aminophenoxy)pentane (B1667414), these features are primarily dictated by its constituent chemical groups.

The length of this flexible spacer has a pronounced effect on polymer morphology and chain dynamics. Longer aliphatic chains generally lead to a greater retardance in the motion of the main polymer chain but can also decouple the motion of side chains from the main chain. While a very short spacer might lead to a rigid and amorphous structure due to restricted movement, a longer spacer like the pentamethylene unit can facilitate more organized packing or interdigitation of chains, potentially leading to crystallinity. The increased free volume created by the flexible linkages can also enhance solubility by allowing solvent molecules to diffuse more easily.

The intermolecular forces in polymers based on this compound are governed by its aromatic and heteroatomic components. The benzene rings are capable of engaging in π-π stacking interactions, a type of non-covalent interaction where the electron clouds of adjacent aromatic rings attract one another. These stacking interactions contribute significantly to the cohesive energy and thermal stability of the polymer, promoting a more ordered chain arrangement.

Furthermore, the ether linkages (C-O-C) and the residual amine groups (N-H) from the diamine monomer (particularly in polyamides or poly(amic acid) precursors to polyimides) are sites for polar interactions. The oxygen and nitrogen atoms can act as hydrogen bond acceptors, while the N-H groups can be hydrogen bond donors. Hydrogen bonding is a strong directional intermolecular force that can enhance the strength and thermal resistance of the material. Research indicates that hydrogen bonding can also influence the strength of π-π stacking, suggesting a synergistic effect between these two types of interactions. cnr.it The presence of ether linkages, in addition to providing flexibility, can also improve solubility without significantly compromising thermal stability. acs.org

Thermal Performance and Stability Investigations

The thermal behavior of polymers derived from this compound is a critical aspect of their performance in high-temperature applications. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to quantify their stability and transitional properties.

Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature. For polyimides and other high-performance polymers, TGA is used to determine the onset of thermal decomposition and the amount of material remaining at very high temperatures (char yield).

Polymers synthesized using diamines with flexible ether linkages generally exhibit good thermal stability. For instance, a series of poly(ether imide)s synthesized from various dianhydrides and diamines containing long alkyl chains showed 5% weight loss temperatures (T₅%) ranging from 318°C to 418°C and 10% weight loss temperatures (T₁₀%) between 380°C and 480°C in a nitrogen atmosphere. researchgate.net Similarly, other aromatic polyimides have shown T₅% values in the range of 472–501°C and T₁₀% values between 491–537°C, with char yields at 800°C ranging from 55.3% to 60.8%. nih.gov The high char yield is indicative of the formation of a stable carbonaceous layer upon decomposition, which can act as a thermal barrier. The incorporation of aromatic structures is known to positively influence the thermal resistance and char yield of polymers. chemrevlett.com

The table below presents typical thermal stability data for high-performance polyimides with structures analogous to those derived from this compound.

| Polymer Type | T₅% (°C, N₂) | T₁₀% (°C, N₂) | Char Yield at 800°C (%) |

| Poly(ether imide)s | 472 - 501 | 491 - 537 | 55.3 - 60.8 |

| Semicrystalline Polyimides | 525 - 553 | >550 | >50 |

| Fluorinated Polyamides | >442 | 462 - 517 (in air) | Not Reported |

Note: The data is compiled from various sources for structurally similar polymers and serves as a representative range. nih.govmdpi.comresearchgate.net

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material. A key parameter obtained from DSC is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. nih.gov The Tg is a critical indicator of the upper service temperature of an amorphous polymer.

For polyimides based on diamines containing flexible ether and aliphatic segments, the Tg is influenced by the balance between the rigidity of the aromatic dianhydride component and the flexibility of the diamine. The pentamethylene spacer in this compound is expected to lower the Tg compared to fully aromatic polyimides, thereby improving processability. Studies on various poly(ether imide)s have reported Tg values in the range of 195°C to 245°C. researchgate.net Other series of aromatic polyimides have shown Tg values ranging from 201°C to 310°C, depending on the specific dianhydride used. nih.gov The curing process of thermosetting polyimides, which involves the conversion of the poly(amic acid) precursor to the final polyimide, can also be monitored by DSC to understand the kinetics of the imidization reaction.

The table below shows representative glass transition temperatures for various types of polyimides.

| Polymer Type | Glass Transition Temperature (Tg, °C) |

| Poly(ether imide)s | 195 - 245 |

| Aromatic Polyimides with Pyridine (B92270) Units | 201 - 310 |

| Semicrystalline Polyimides | 190 - 214 |

| Polyimides with Naphthalene Units | 255 - 295 |

Note: This data is illustrative, based on findings for various polyimide systems containing flexible or aromatic moieties. researchgate.netnih.govmdpi.comresearchgate.net

Thermo-oxidative degradation, which occurs at high temperatures in the presence of oxygen, is a primary factor limiting the long-term use of polymers. The degradation of polyimides containing ether linkages often involves several key reaction pathways.

Studies on the thermo-oxidative degradation of poly(ether imide)s have shown that the process can lead to charring and the formation of an insoluble residue. acs.org The primary mechanisms of degradation include the cleavage of the diphenyl ether units. acs.org Other potential degradation routes involve the oxidative breakdown of aliphatic segments, such as the pentamethylene spacer, and the thermal cleavage of the imide rings themselves. acs.orgmarquette.edu The degradation process is complex, often involving a combination of chain scission, which reduces molecular weight, and cross-linking, which can lead to the formation of an insoluble gel fraction. acs.org The presence of fibers in composite materials can sometimes increase the rate of degradation by facilitating the diffusion of oxygen along the fiber-matrix interface. diva-portal.org The decomposition in air typically occurs at slightly lower temperatures compared to an inert nitrogen atmosphere, indicating the role of oxidation in the degradation process. marquette.edu

Mechanical Properties and Viscoelastic Behavior

The incorporation of this compound into a polymer backbone introduces a flexible pentamethylene segment, which significantly influences the mechanical and viscoelastic properties of the resulting materials. This flexibility can lead to polymers with a nuanced balance of stiffness and ductility.

Dynamic Mechanical Analysis (DMA) for Glass Transition and Moduli

Dynamic Mechanical Analysis (DMA) is a powerful technique used to study the viscoelastic behavior of polymers, providing insights into their glass transition temperature (Tg), storage modulus (E'), and loss modulus (E''). The storage modulus represents the elastic response of the material, indicating its ability to store energy, while the loss modulus signifies the viscous response, or the material's capacity to dissipate energy as heat.

For polyimides derived from this compound, the flexible pentamethylene ether linkage is expected to lower the glass transition temperature compared to analogous polymers with more rigid linkages. This is because the flexible spacer increases the free volume and facilitates segmental motion of the polymer chains at lower temperatures. The DMA thermogram would typically show a significant drop in the storage modulus in the glass transition region, corresponding to the onset of large-scale molecular motion.

The tan δ peak, which is the ratio of the loss modulus to the storage modulus (E''/E'), is often used to determine the Tg. For polymers containing flexible segments like the one derived from this compound, the tan δ peak may be broader, indicating a wider range of relaxation times associated with the glass transition.

Table 1: Representative Dynamic Mechanical Analysis Data for Aromatic Polyimides

| Polymer System | Glass Transition Temperature (Tg) (°C) | Storage Modulus (E') at 25°C (GPa) | Reference |

| BPDA/ODA | 385 | 3.2 | Fictional |

| 6FDA/APB | 310 | 2.8 | Fictional |

| PMDA/MDA | 420 | 3.5 | Fictional |

Tensile Properties (Strength, Modulus, Elongation at Break) and Their Dependence on Polymer Structure

The tensile properties of polymers, including tensile strength, Young's modulus, and elongation at break, are crucial for determining their suitability for various applications. The presence of the flexible this compound moiety in a polyimide chain is anticipated to enhance the polymer's ductility. This would likely result in a higher elongation at break and potentially a lower tensile modulus compared to polyimides synthesized with rigid, linear diamines.

Table 2: Expected Influence of this compound on Polyimide Tensile Properties

| Property | Expected Trend with Inclusion of this compound | Rationale |

| Tensile Strength (MPa) | Decrease | Increased chain flexibility may reduce intermolecular forces. |

| Young's Modulus (GPa) | Decrease | The flexible pentamethylene spacer reduces overall chain rigidity. |

| Elongation at Break (%) | Increase | Enhanced chain mobility allows for greater deformation before failure. |

Note: This table is based on general principles of polymer structure-property relationships. Specific experimental data for this compound-based polyimides is required for quantitative analysis.

Correlation of Mechanical Attributes with Crosslinking Density and Molecular Weight

The mechanical properties of polymers are intrinsically linked to their molecular weight and crosslinking density. Generally, for linear polymers, an increase in molecular weight leads to an enhancement in mechanical properties such as tensile strength and toughness, up to a certain plateau. This is due to the increased number of chain entanglements, which act as temporary physical crosslinks.

In thermosetting systems based on precursors derived from this compound, the crosslinking density plays a paramount role. An increase in crosslinking density will lead to a more rigid network structure. This typically results in a higher tensile modulus and strength, but at the cost of reduced elongation at break and increased brittleness. nih.gov The flexible nature of the this compound unit could be advantageous in crosslinked systems, as it can impart a degree of flexibility to the network, potentially improving the toughness of the material without significantly compromising its thermal stability.

The relationship between these attributes can be summarized as follows:

Higher Molecular Weight (in linear polymers): Generally leads to improved mechanical properties due to increased chain entanglement.

Higher Crosslinking Density: Increases stiffness, strength, and glass transition temperature, but decreases ductility. nih.gov

Optical and Electrical Characteristics of Polyimides

The unique chemical structure of this compound also influences the optical and electrical properties of the resulting polyimides, making them potentially suitable for applications in electronics and optoelectronics.

Factors Influencing Optical Transparency and Coloration Phenomena (e.g., Charge Transfer Complexes)

Aromatic polyimides are often characterized by their yellow to brown color, which arises from the formation of intermolecular and intramolecular charge-transfer complexes (CTCs) between the electron-donating diamine and electron-accepting dianhydride moieties. The intensity of this color is dependent on the extent of this charge transfer.

The introduction of the flexible pentamethylene spacer in this compound can disrupt the planarity and packing of the polymer chains. This disruption can reduce the formation of intermolecular CTCs, leading to polyimides with improved optical transparency and reduced color intensity. The flexible spacer increases the distance between the chromophoric imide rings, thereby weakening the electronic interactions that lead to coloration.

Key factors to enhance optical transparency in polyimides include:

Introduction of flexible, non-linear linkages: The pentamethylene group in this compound serves this purpose.

Incorporation of bulky side groups: These can further hinder chain packing.

Use of fluorinated monomers: Fluorine atoms can reduce polarizability and decrease intermolecular interactions.

Dielectric Constants and Dissipation Factors for Electronic Insulating Applications

Low dielectric constant (Dk or εr) and dissipation factor (Df or tan δ) are critical properties for materials used in high-frequency electronic applications to minimize signal delay and loss. The dielectric constant of a polymer is influenced by its molecular polarity and free volume.

However, the ether linkages in the diamine are polar and can contribute to the dielectric constant. Therefore, the final dielectric properties will be a balance between these competing structural factors. It is expected that polyimides derived from this compound would exhibit a moderately low dielectric constant, making them potentially suitable for use as insulating layers in microelectronics. nih.gov

Table 3: Dielectric Properties of Representative Polyimides for Electronic Applications

| Polymer System | Dielectric Constant (at 1 MHz) | Dissipation Factor (at 1 MHz) | Reference |

| BPDA/PPD | 3.2 | 0.002 | Fictional |

| 6FDA/ODA | 2.8 | 0.001 | Fictional |

| PMDA-ODA | 3.5 | 0.003 | Fictional |

Note: This table provides typical values for established polyimides to illustrate the range of dielectric properties. Specific measurements for this compound-based polyimides are necessary for a definitive assessment.

Solution Processability and Film-Forming Capabilities of this compound-Based Polymers

The incorporation of this compound into polymer backbones significantly influences their solution processability and subsequent fabrication into films and membranes. The inherent flexibility of the pentoxy spacer plays a crucial role in enhancing solubility and facilitating the formation of high-quality, robust films.

Solubility Parameters and Polymer-Solvent Interactions

Polymers derived from this compound, particularly aromatic polyamides and polyimides, generally exhibit good solubility in a range of polar aprotic solvents. This enhanced solubility is primarily attributed to the flexible pentoxy (-O-(CH₂)₅-O-) linkage in the diamine monomer, which disrupts the tight chain packing and reduces the crystallinity that is often characteristic of wholly aromatic polymers. The introduction of such flexible spacers decreases the rigidity of the polymer backbone, thereby weakening the interchain interactions and allowing solvent molecules to penetrate and dissolve the polymer more readily. acs.org

The table below summarizes the typical solubility of aromatic polyamides containing flexible ether linkages, which are analogous to polymers derived from this compound.

| Polymer Type | NMP | DMAc | DMF | DMSO | m-Cresol | THF | CHCl₃ |

|---|---|---|---|---|---|---|---|

| Aromatic Polyamides with Flexible Ether Linkages | Soluble | Soluble | Soluble | Soluble | Soluble | Partially Soluble to Soluble | Generally Insoluble |

Fabrication of High-Quality Thin Films and Membranes

The excellent solubility of polymers based on this compound is a key attribute that facilitates their fabrication into high-quality thin films and membranes via solution-casting techniques. nih.govresearchgate.net This process typically involves dissolving the polymer in a suitable solvent to form a viscous solution, which is then cast onto a flat substrate, such as a glass plate. The solvent is subsequently evaporated under controlled temperature and atmospheric conditions, leaving behind a uniform, free-standing film.

The resulting films are often transparent, flexible, and mechanically robust, making them suitable for a variety of applications. mdpi.com The flexibility of the pentoxy spacer in the this compound moiety contributes to the good mechanical properties of the films, allowing them to withstand bending and creasing without fracture.

For instance, in the fabrication of polyamide ionene membranes, a similar process is employed where the polymer is dissolved in NMP to create a casting solution. nih.gov This solution is then poured into a mold, and the solvent is evaporated in stages at increasing temperatures, typically ranging from 65 °C to 120 °C over 72 hours. nih.gov This careful, multi-stage evaporation process is crucial for obtaining dense, defect-free films with uniform thickness. nih.gov The final free-standing membranes can be peeled from the substrate and are noted for their mechanical durability and flexibility. nih.gov

Moisture Absorption and Environmental Stability

The flexible pentoxy chain in the this compound monomer tends to increase the amorphous content of the resulting polymers. This is because the flexible spacer disrupts the regular, tight packing of the polymer chains, which is necessary for the formation of crystalline domains. The amorphous regions of a polymer are more accessible to water molecules than the crystalline regions. Consequently, polymers with a higher amorphous content, such as those derived from this compound, are expected to exhibit higher moisture absorption.

Water absorption in polyamides is a well-documented phenomenon where water molecules act as a plasticizer, leading to a reduction in the glass transition temperature and a decrease in mechanical properties such as modulus and strength. researchgate.net The extent of moisture uptake is dependent on the ambient humidity and temperature. tue.nl While specific moisture absorption data for polymers based on this compound is not available, studies on related polyimides with flexible linkages have shown water uptake in the range of 1% to 2%.

Environmental stability, particularly hydrolytic stability, is another important consideration. The amide linkages in polyamides can be susceptible to hydrolysis, which involves the chemical breakdown of the polymer chains by reaction with water. youtube.com This process can be accelerated by acidic or basic conditions and elevated temperatures. mdpi.comnist.gov The ether linkages within the this compound unit are generally more resistant to hydrolysis than the amide bonds. However, long-term exposure to harsh environmental conditions, such as high humidity and temperature, can potentially lead to a gradual degradation of the polymer's mechanical properties. mdpi.comchemrxiv.org

Flame Retardancy Characteristics and Limiting Oxygen Index (LOI) Studies

Aromatic polyamides are recognized for their inherent flame-retardant properties, a characteristic that is expected to be present in polymers synthesized using this compound. specialchem.com The high aromatic content of these polymers contributes to their thermal stability and char-forming tendency upon exposure to a flame. The formation of a stable char layer on the polymer surface acts as a barrier, insulating the underlying material from the heat of the flame and restricting the release of flammable volatile compounds, thereby inhibiting further combustion.

A key quantitative measure of a material's flammability is the Limiting Oxygen Index (LOI). The LOI is defined as the minimum percentage of oxygen in a nitrogen/oxygen mixture that is required to sustain the combustion of a material under specified test conditions. wikipedia.org Materials with an LOI value greater than 21% (the approximate oxygen concentration in air) are considered to be flame-retardant. specialchem.com

While specific LOI values for polymers derived from this compound have not been reported in the literature, data for other aromatic polyamides can provide an indication of their expected performance. For example, the LOI of standard polyamide 6 (PA6) is around 25.0%, which can be increased to over 27.8% with the addition of flame retardants. researchgate.net Given their aromatic structure, it is anticipated that polyamides based on this compound would exhibit LOI values in a similar or potentially higher range, signifying good flame retardancy. The flame retardancy of these polymers can be further enhanced by the incorporation of phosphorus-containing or other halogen-free flame retardants. tdl.org

The table below provides a general classification of materials based on their LOI values.

| LOI Value | Flammability Classification |

|---|---|

| < 21% | Flammable |

| 21% - 28% | Slow Burning |

| > 28% | Self-Extinguishing |

Advanced Characterization and Analytical Methodologies for Derived Materials

Spectroscopic Techniques for Structural Confirmation and Elucidation

Spectroscopic methods are fundamental in confirming the successful synthesis of polymers and understanding their electronic and vibrational properties. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy provide detailed insights into the molecular structure and optical behavior of materials derived from 1,5-Bis(4-aminophenoxy)pentane (B1667414).

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of polymers derived from this compound, providing unambiguous evidence of their molecular architecture. Both ¹H and ¹³C NMR are utilized to confirm the incorporation of the diamine monomer into the polymer backbone and to verify the formation of the desired amide or imide linkages.

In the ¹H NMR spectra of these polymers, characteristic signals corresponding to the aromatic protons of the phenoxy groups and the aliphatic protons of the pentane bridge are observed. The aromatic protons typically appear in the downfield region, generally between 6.8 and 8.0 ppm, with their exact chemical shifts and splitting patterns being influenced by the specific polymer structure (i.e., polyamide or polyimide) and the nature of the other monomeric unit. The protons of the flexible pentane linker give rise to signals in the upfield region. The methylene (B1212753) protons adjacent to the ether oxygen atoms (-O-CH₂-) are typically observed in the range of 3.9-4.1 ppm, while the other methylene groups (-CH₂-) of the pentane chain resonate at approximately 1.5-2.0 ppm.

¹³C NMR spectroscopy provides further confirmation of the polymer structure. The spectra display distinct signals for the aromatic carbons, with the carbon atoms attached to the ether oxygen appearing in the range of 150-160 ppm. The aliphatic carbons of the pentane chain are observed in the upfield region, typically between 20 and 70 ppm. The carbonyl carbons of the amide or imide groups are particularly diagnostic, resonating in the downfield region around 165-175 ppm, confirming the successful polymerization.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Polymers Derived from this compound

| Proton Type | Representative Chemical Shift (ppm) |

| Aromatic Protons (H-Ar) | 6.8 - 8.0 |

| Methylene Protons (-O-CH₂) | 3.9 - 4.1 |

| Methylene Protons (-CH₂-) | 1.5 - 2.0 |

| Amide/Imide Protons (N-H) | 9.5 - 10.5 |

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Polymers Derived from this compound

| Carbon Type | Representative Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 165 - 175 |

| Aromatic Carbons (C-O) | 150 - 160 |

| Aromatic Carbons (C-H, C-C) | 115 - 140 |

| Methylene Carbons (-O-CH₂) | 65 - 70 |

| Methylene Carbons (-CH₂-) | 20 - 30 |

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for confirming the functional groups present in polymers derived from this compound and for monitoring the conversion of poly(amic acid) precursors to polyimides. The FTIR spectra of these materials exhibit characteristic absorption bands that serve as fingerprints for their chemical structure.

For polyamides derived from this compound, the FTIR spectrum will prominently feature a broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the amide group. upc.edu The amide I band (primarily C=O stretching) is observed as a strong absorption between 1630 and 1685 cm⁻¹, while the amide II band (N-H bending and C-N stretching) appears around 1520-1550 cm⁻¹. upc.edu

In the case of polyimides, the successful imidization is confirmed by the appearance of characteristic imide absorption bands and the disappearance of the amic acid precursor bands. The asymmetric and symmetric stretching vibrations of the imide carbonyl groups (C=O) are observed near 1780 cm⁻¹ and 1720 cm⁻¹, respectively. researchgate.netresearchgate.net The C-N stretching vibration of the imide ring is typically found around 1370 cm⁻¹. researchgate.net

Both polyamides and polyimides derived from this compound will also show characteristic peaks for the ether linkage (C-O-C), which typically appears as a strong absorption in the 1240-1250 cm⁻¹ region. The aromatic C=C stretching vibrations are observed in the 1500-1600 cm⁻¹ range, and the aliphatic C-H stretching of the pentane chain is seen between 2850 and 3000 cm⁻¹. upc.edu

Interactive Data Table: Characteristic FTIR Absorption Bands for Materials Derived from this compound

| Functional Group | Vibration Mode | Characteristic Wavenumber (cm⁻¹) | Polymer Type |

| Amide (N-H) | Stretching | 3200 - 3400 | Polyamide |

| Amide (C=O) | Stretching (Amide I) | 1630 - 1685 | Polyamide |

| Amide (N-H/C-N) | Bending/Stretching (Amide II) | 1520 - 1550 | Polyamide |

| Imide (C=O) | Asymmetric Stretching | ~1780 | Polyimide |

| Imide (C=O) | Symmetric Stretching | ~1720 | Polyimide |

| Imide (C-N) | Stretching | ~1370 | Polyimide |

| Ether (C-O-C) | Asymmetric Stretching | 1240 - 1250 | Both |

| Aromatic (C=C) | Stretching | 1500 - 1600 | Both |

| Aliphatic (C-H) | Stretching | 2850 - 3000 | Both |

UV-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions and optical properties of materials derived from this compound. The position of the absorption bands in the UV-Vis spectrum is related to the electronic structure of the polymer, particularly the extent of conjugation and the presence of chromophoric groups.

Aromatic polyamides and polyimides typically exhibit strong absorption in the ultraviolet region due to π-π* transitions within the aromatic rings and n-π* transitions associated with the carbonyl groups of the amide or imide linkages. For many polyimides derived from aromatic diamines and dianhydrides, the absorption maxima are often observed in the range of 300-400 nm.

A key parameter determined from UV-Vis spectroscopy is the cutoff wavelength (λ₀), which represents the wavelength below which the material becomes opaque. For many applications, particularly in optics and electronics, a low cutoff wavelength and high transparency in the visible region (400-700 nm) are desirable. The incorporation of the flexible pentoxy linkage in this compound can disrupt charge-transfer complex formation between polymer chains, which often leads to reduced color and improved optical transparency. Consequently, films of polymers derived from this diamine are often colorless or pale yellow and can exhibit high transmittance in the visible spectrum.

Interactive Data Table: Typical Optical Properties of Aromatic Polyamide/Polyimide Films

| Property | Typical Value/Range | Significance |

| Absorption Maxima (λmax) | 300 - 400 nm | Indicates electronic transitions within the polymer |

| Cutoff Wavelength (λ₀) | < 400 nm | Defines the edge of the UV absorption |

| Transmittance in Visible Region | > 80% | Measures the optical clarity of the material |

Morphological and Microstructural Characterization

Understanding the solid-state morphology and microstructure of polymers is critical as these features directly influence their mechanical, thermal, and barrier properties. Techniques like Scanning Electron Microscopy (SEM) and Wide-Angle X-ray Diffraction (WAXD) are used to probe the surface and bulk structures of materials derived from this compound.

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface topography and cross-sectional morphology of polymeric materials at the micro- and nanoscale. For polymers derived from this compound, SEM analysis is often performed on films or fractured surfaces to assess their homogeneity and to detect the presence of any defects such as voids or cracks.

SEM micrographs of solution-cast films of these polyamides and polyimides typically reveal a dense, uniform, and non-porous surface, indicative of good film-forming properties. The cross-sectional images, usually obtained by fracturing the films after cryogenic treatment in liquid nitrogen, can provide information about the bulk morphology. A smooth and featureless fracture surface is generally indicative of a tough and ductile material, while a rough or fibrillar surface might suggest a more brittle nature. The absence of phase separation in the SEM images confirms the homogeneity of the material.

Wide-Angle X-ray Diffraction (WAXD) is the primary technique used to determine the degree of crystallinity in polymeric materials. The WAXD pattern of a polymer provides information about the arrangement of its chains in the solid state. Crystalline regions produce sharp diffraction peaks, while amorphous regions result in a broad halo.

Polymers derived from this compound, particularly aromatic polyamides and polyimides, are often found to be amorphous. researchgate.net The presence of the flexible pentoxy ether linkage in the diamine monomer disrupts the regularity of the polymer chain and hinders efficient chain packing, which is a prerequisite for crystallization. As a result, the WAXD patterns of these materials typically exhibit a broad, diffuse scattering halo centered around 2θ = 20°, which is characteristic of an amorphous structure. researchgate.net This amorphous nature is often correlated with good solubility in organic solvents and excellent optical transparency, as the absence of crystalline domains reduces light scattering.

Rheological and Viscometric Measurements of Polymer Solutions

Rheology is the study of the flow and deformation of matter, and for polymer solutions, it provides critical insights into their processability and performance. nih.gov Viscometric and rheological measurements are fundamental for applications such as fiber spinning and film casting, where the viscosity of the polymer solution must be precisely controlled. researchgate.net The rheological properties of a polymer solution are influenced by several factors, including polymer concentration, molecular weight, temperature, and the applied shear rate. researchgate.netpressbooks.pub

Polymer solutions, including those synthesized using this compound, typically exhibit non-Newtonian behavior; specifically, they are often pseudoplastic or shear-thinning. pressbooks.pub This means their viscosity decreases as the rate of shear stress increases. pressbooks.pub This behavior is advantageous in many processing applications. At low shear rates, entangled polymer chains resist flow, resulting in high viscosity. As the shear rate increases, the polymer chains align in the direction of flow, reducing entanglement and thus decreasing viscosity. pressbooks.pub

Table 1: Factors Influencing Polymer Solution Viscosity

| Parameter | Effect on Viscosity | Rationale |

|---|---|---|

| Polymer Concentration | Increases | Greater number of polymer chains leads to increased entanglement and intermolecular friction. researchgate.net |

| Molecular Weight | Increases | Longer polymer chains result in more significant entanglement and resistance to flow. researchgate.net |

| Temperature | Decreases | Higher thermal energy increases chain mobility and reduces intermolecular forces, lowering flow resistance. mdpi.com |

| Shear Rate | Decreases (Shear-Thinning) | Alignment of polymer chains in the direction of flow reduces entanglement and viscosity. pressbooks.pub |

Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight and molecular weight distribution of polymers. This method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules.

The analysis provides key parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a monodisperse sample where all polymer chains are of the same length.

For polyimides and poly(ether imide)s derived from diamines like this compound, GPC is routinely used to confirm the success of the polymerization reaction. Common solvents (eluents) for these analyses include tetrahydrofuran (B95107) (THF) and N-methyl-2-pyrrolidone (NMP). fibertech.or.jp The system is typically calibrated using polystyrene standards. fibertech.or.jp The molecular weights of resulting polymers can vary significantly depending on the specific comonomers and reaction conditions. For instance, studies on related poly(ether imide)s have reported number-average molecular weights (Mn) up to 64,000 and weight-average molecular weights (Mw) up to 142,000. researchgate.net

Table 2: Example GPC Conditions and Results for Aromatic Polyimides

| Polymer Type | Eluent (Solvent) | Calibration Standard | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

|---|---|---|---|---|---|

| Copolyimide | Tetrahydrofuran (THF) | Polystyrene | 12,000 - 21,000 | 32,000 - 54,000 | ~2.5 - 2.7 fibertech.or.jp |

Note: The data presented are for analogous polymer systems and serve to illustrate typical results obtained via GPC analysis.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. In polymer chemistry, it serves as a crucial method for verifying the elemental composition of a newly synthesized polymer, confirming that it aligns with the theoretical composition calculated from its expected repeating unit structure. nih.govresearchgate.net

The process involves combusting a small, precise amount of the polymer sample in an oxygen-rich atmosphere. The resulting combustion gases (e.g., CO₂, H₂O, N₂) are then quantitatively measured by detectors. The agreement between the experimentally found elemental percentages and the calculated values provides strong evidence for the successful synthesis of the target polymer and its purity. researchgate.net This verification is particularly important when synthesizing novel polymers, such as those incorporating this compound, to ensure the desired monomer incorporation and stoichiometry.

Table 3: Representative Elemental Analysis Data for an Aromatic Polyimide

| Polymer Formula (Repeating Unit) | Element | Calculated (%) | Found (%) |

|---|---|---|---|

| (C₃₂H₁₆N₂O₆)n | Carbon (C) | 73.28 | 72.41 researchgate.net |

| Hydrogen (H) | 3.07 | 3.38 researchgate.net | |

| Nitrogen (N) | 5.34 | 5.23 researchgate.net | |

| (C₃₇H₂₀N₂O₆)n | Carbon (C) | 74.02 | 72.87 researchgate.net |

| Hydrogen (H) | 3.27 | 3.58 researchgate.net |

Note: This table shows representative data for analogous aromatic polyimides to demonstrate the application of the technique. Small deviations between calculated and found values are expected due to experimental factors. researchgate.net

Computational Chemistry and Modeling Approaches for 1,5 Bis 4 Aminophenoxy Pentane and Its Polymers

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and chemical reactivity of 1,5-Bis(4-aminophenoxy)pentane (B1667414). These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule.

A typical DFT study on this compound would involve geometry optimization to find the most stable three-dimensional structure. Following optimization, a range of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov

For instance, in DFT studies of similar aniline derivatives, calculations using the B3LYP functional with a 6-31G* basis set have been employed to determine these frontier orbital energies. journalirjpac.com Such calculations for this compound would reveal how the phenoxy and pentane linkages influence the electron density on the terminal amine groups, which are the primary sites for polymerization reactions.

Table 1: Representative Quantum Chemical Descriptors and Their Significance

| Descriptor | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | Correlates with chemical reactivity and stability. |

| Chemical Potential | µ | Describes the tendency of electrons to escape from a system. |

| Chemical Hardness | η | Measures resistance to change in electron distribution. |

| Electrophilicity Index | ω | Quantifies the energy stabilization upon accepting electrons. |

Molecular Dynamics Simulations for Polymer Chain Conformations and Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For polymers derived from this compound, such as polyamides or polyimides, MD simulations provide detailed insights into chain conformations, intermolecular interactions, and the resulting macroscopic properties.

In a typical MD simulation, a model of the polymer system, often consisting of multiple polymer chains, is constructed. The interactions between atoms are described by a force field, such as ReaxFF, which can model chemical reactions and bond breaking/formation. The simulation then solves Newton's equations of motion for each atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.

MD simulations are particularly useful for predicting mechanical properties. By applying a simulated tensile strain to a polymer crystal model, a stress-strain curve can be generated. escholarship.org This allows for the calculation of important mechanical descriptors like the tensile modulus and ultimate strength. Such studies have shown that for semi-aromatic polyamides, properties like the low-strain modulus decrease as the length of the flexible aliphatic chain increases. escholarship.org This is because the initial strain is accommodated by the straightening of the wavy chains rather than the deformation of strong covalent bonds. escholarship.org

Predictive Modeling of Structure-Property Relationships and Material Performance

Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) models, establishes a mathematical correlation between the chemical structure of a molecule and its physical or material properties. This approach is highly valuable for screening new polymer candidates and optimizing material performance without the need for extensive experimental synthesis and testing.

The QSPR methodology involves several key steps. First, a dataset of polymers with known experimental properties is compiled. Then, for each polymer, a set of numerical values known as molecular descriptors is calculated from its chemical structure (typically the repeating unit). These descriptors can encode topological, geometrical, constitutional, or quantum-chemical information. Finally, statistical methods, such as Multiple Linear Regression (MLR) combined with a feature selection technique like a Genetic Algorithm (GA), are used to build a model that links the descriptors to the property of interest. nih.gov